5-Bromo-8-methoxyquinoxaline Exhibits Sub-Micromolar Affinity for the BRDT Bromodomain 1
In a BROMOscan assay against the human BRDT bromodomain 1 (residues N21-E137), 5-bromo-8-methoxyquinoxaline demonstrated a binding Kd of 830 nM. While direct head-to-head data for a close structural analog are not available in the same assay, this binding affinity represents a defined, quantifiable benchmark for this specific target interaction [1].
| Evidence Dimension | Binding affinity (Kd) for BRDT bromodomain 1 |
|---|---|
| Target Compound Data | 830 nM |
| Comparator Or Baseline | No direct comparator in assay; baseline is >10,000 nM for inactive compounds |
| Quantified Difference | ≥ 12-fold over baseline |
| Conditions | BROMOscan assay; human BRDT bromodomain 1 (N21-E137) expressed in bacterial system |
Why This Matters
This is the only reported Kd for 5-bromo-8-methoxyquinoxaline against BRDT, providing a crucial data point for researchers selecting a chemical probe for this emerging contraceptive target.
- [1] BindingDB. (n.d.). BDBM50615275 (CHEMBL5282240): Binding affinity to human partial length BRDT bromodomain 1. View Source
